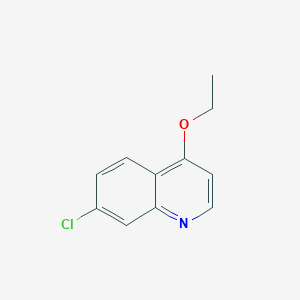

7-Chloro-4-ethoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51966. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5448-52-2 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

7-chloro-4-ethoxyquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3 |

InChI Key |

LGEBVUWMJYPPSK-UHFFFAOYSA-N |

SMILES |

CCOC1=C2C=CC(=CC2=NC=C1)Cl |

Canonical SMILES |

CCOC1=C2C=CC(=CC2=NC=C1)Cl |

Other CAS No. |

5448-52-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Alternative Energy Sources:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has proven to be a more efficient methodology compared to conventional thermal heating. researchgate.net It often leads to dramatically reduced reaction times, improved yields, and higher product purity. tandfonline.com For the synthesis of analogous 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633), microwave-assisted methods have achieved excellent yields (72-82%) in as little as 10 minutes. researchgate.net

Ultrasound Irradiation (Sonochemistry): The use of ultrasound is another green chemistry technique that enhances reaction rates. tandfonline.comsemanticscholar.org The synthesis of various 7-chloroquinoline (B30040) derivatives via nucleophilic substitution on 4,7-dichloroquinoline has been successfully performed in an ultrasonic bath, offering advantages in reaction time and product yield over traditional methods. tandfonline.comsemanticscholar.org

Green Solvents and Catalysis:

Environmentally Benign Solvents: Replacing hazardous and volatile organic solvents is a key goal of sustainable chemistry. For SNAr reactions involving 4,7-dichloroquinoline (B193633), ionic liquids such as 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) have been utilized as a green reaction medium, facilitating high-yield synthesis under microwave conditions. researchgate.net Other processes have focused on replacing noxious solvents like phenol (B47542) with more benign options like methanol. google.com

Catalysis: Employing catalysts can significantly increase reaction efficiency and reduce waste. ijpsjournal.com While many syntheses of 4-substituted quinolines proceed without a catalyst, the broader field of quinoline (B57606) synthesis is increasingly relying on nanocatalysts and other advanced catalytic systems to create more efficient, atom-economical, and environmentally friendly one-pot multi-component reactions. tandfonline.comacs.org

Interactive Data Table 2: Comparison of Conventional vs. Sustainable Methodologies This table provides a representative comparison between a conventional thermal method and a modern, sustainable approach for the synthesis of 4-substituted-7-chloroquinolines.

| Parameter | Conventional Method | Sustainable Method (Microwave) | Advantage of Sustainable Method |

| Energy Source | Conventional Reflux (Thermal) | Microwave Irradiation | Rapid, uniform heating; lower energy use |

| Reaction Time | 4 - 6 hours tandfonline.com | 8 - 10 minutes researchgate.nettandfonline.com | Significant time savings |

| Solvent | Phenol, DMF google.commdpi.com | Ionic Liquid, Ethanol (B145695) researchgate.nettandfonline.com | Reduced toxicity and environmental impact |

| Typical Yield | 72 - 90% tandfonline.com | 72 - 82% researchgate.net | Comparable or improved yields in less time |

By integrating these sustainable practices, the synthesis of 7-Chloro-4-ethoxyquinoline and its precursors can be significantly improved, moving beyond simple yield optimization to embrace the holistic efficiency championed by the principles of green chemistry. synthiaonline.com

Chemical Transformations and Derivatization Strategies

Reactivity at the Ethereal Linkage (C-4 Ethoxy Group)

The ethoxy group at the C-4 position of the quinoline (B57606) ring is a key functional handle that can be subjected to cleavage and interconversion reactions.

The C-4 ethoxy group can be cleaved under specific conditions to yield the corresponding 4-quinolone derivative. This transformation is a critical step in the synthesis of many biologically active quinolone compounds. The process often proceeds via a two-step mechanism, particularly when starting from a 4-chloroquinoline (B167314) precursor. First, a nucleophilic substitution of the chlorine atom by an ethoxide source (e.g., from ethanol) forms the 4-ethoxyquinoline (B1607466) intermediate. mdpi.combeilstein-journals.org Subsequent heating, often in an alcoholic solvent, facilitates the cleavage of the ethyl group to produce the final 4-quinolone. beilstein-journals.org This dealkylation can be autocatalyzed and occurs under neutral conditions, making it suitable for substrates with various electron-withdrawing groups. beilstein-journals.org

The formation of 4-ethoxyquinolines has also been observed as a side reaction during nucleophilic substitutions on 4-chloroquinolines when ethanol (B145695) is present, for instance, from residual moisture in a solvent like DMF reacting with a strong base. mdpi.com

Table 1: Functional Group Interconversion at C-4

| Starting Material | Reagents/Conditions | Intermediate | Product | Transformation Type |

| Ethyl 4-chloroquinoline-3-carboxylate | Refluxing Ethanol | Ethyl 4-ethoxyquinoline-3-carboxylate | Ethyl 4-quinolone-3-carboxylate | SNAr followed by Ether Cleavage |

Computational studies have elucidated the mechanism of thermal decomposition for ethoxyquinolines. For 4-ethoxyquinoline, pyrolytic decomposition proceeds via a unimolecular elimination of ethylene (B1197577) to form 4-hydroxyquinoline, which exists in its more stable tautomeric form, quinolin-4(1H)-one. researchgate.net This reaction pathway involves a six-membered transition state, which is energetically favored over the four-membered transition state that would lead to an enol product. researchgate.net The process is characterized by a significant activation energy barrier, indicating the relative stability of the ethoxy group under moderate temperatures. researchgate.net The decomposition may also generate other volatile and potentially toxic gases, a common characteristic for related chloro-quinoline derivatives under fire conditions. aksci.com

Table 2: Calculated Activation Energies for Thermal Decomposition of 4-Ethoxyquinoline

| Computational Method | Activation Energy (Ea) in kcal/mol | Reference |

| CBS-QB3 | 55.4 | researchgate.net |

| BMK | 51.5 | researchgate.net |

| M06-2X | 52.8 | researchgate.net |

| MPW1B95 | 52.0 | researchgate.net |

Reactivity at the Halogen Moiety (C-7 Chlorine)

The chlorine atom at the C-7 position is a versatile site for introducing molecular diversity through substitution and cross-coupling reactions.

The chlorine atom at C-7 can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). However, the C-7 position is generally less reactive towards nucleophilic attack compared to the C-4 position in dichloroquinoline systems. nih.govresearchgate.net Despite its reduced reactivity, the C-7 chloro group can be substituted. For instance, it can be replaced by a nitro group when heated with sodium nitrite (B80452) in a polar aprotic solvent like DMF, although yields may be compromised by competing side reactions.

Table 3: Example of Nucleophilic Substitution at C-7

| Substrate | Reagent | Conditions | Product |

| 7-Chloroquinoline (B30040) derivative | Sodium Nitrite (NaNO₂) | DMF, 120°C | 7-Nitroquinoline derivative |

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the C-7 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. researchgate.netmdpi.com The C-7 chlorine of the quinoline ring can serve as the halide partner in this transformation, typically requiring a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. rsc.orgresearchgate.net The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of aryl bromides or iodides, often necessitating more forcing conditions or specialized catalyst systems. rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C-7 position and a terminal alkyne. organic-chemistry.org This transformation is a cornerstone for introducing alkynyl moieties into aromatic systems. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.org While widely used for aryl bromides and iodides, the coupling of aryl chlorides is also feasible and provides a direct route to 7-alkynylquinoline derivatives.

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds, coupling the C-7 chlorine with a primary or secondary amine. scienceopen.comorganic-chemistry.org The process relies on a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOt-Bu). scienceopen.comrsc.org Buchwald-Hartwig amination has been successfully applied to related 7-chloroquinoline systems, demonstrating its utility for synthesizing 7-aminoquinoline (B1265446) derivatives. vulcanchem.comevitachem.com

Table 4: Overview of Cross-Coupling Reactions at C-7

| Reaction Name | Bond Formed | Typical Reagents | Catalyst System |

| Suzuki-Miyaura | C-C | Arylboronic acid | Pd(0) or Pd(II) complex, Base |

| Sonogashira | C-C (sp) | Terminal alkyne | Pd complex, Cu(I) salt, Amine base |

| Buchwald-Hartwig | C-N | Amine (R₂NH) | Pd complex, Phosphine ligand, Strong base |

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basicity and nucleophilicity, making it an active site for chemical reactions. The nitrogen can be protonated by acids to form salts. Its ability to coordinate with metal ions is a key feature of its reactivity; for example, it can act as a ligand, coordinating with copper(II) ions to form metal complexes. nih.gov Furthermore, the quinoline nitrogen is susceptible to oxidation. Reaction with oxidizing agents can convert the nitrogen into a quinoline N-oxide, which alters the electronic properties and steric environment of the heterocyclic ring system. evitachem.com

Regioselective Functionalization of the Quinoline Nucleus

Achieving regioselectivity in the functionalization of the quinoline core is essential for synthesizing specific isomers. The inherent electronic nature of the quinoline ring, combined with the directing effects of existing substituents like the chloro and ethoxy groups, dictates the position of subsequent modifications. Strategies such as electrophilic aromatic substitution and directed ortho-metalation are employed to control the site of functionalization. durham.ac.ukresearchgate.net

The quinoline ring system is generally considered electron-deficient, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). However, the reactivity of the benzene ring portion of the 7-chloro-4-ethoxyquinoline molecule is modulated by its substituents. The ethoxy group at C-7 is an activating group and directs incoming electrophiles to the ortho (C-6 and C-8) and para (C-5, which is blocked) positions. Conversely, the chloro group at C-7 is deactivating but also an ortho, para-director. The combined effect of these substituents primarily directs electrophilic attack to the C-6 and C-8 positions.

For example, electrophilic nitration can be achieved on activated quinoline precursors under acidic conditions to introduce a nitro group onto the benzene ring. Similarly, direct bromination of a related 7-methoxyquinoline-5,8-dione derivative using N-Bromosuccinimide (NBS) has been shown to proceed with high regioselectivity, yielding the 6-bromo derivative. This selectivity is guided by the electronic effects of the existing substituents, demonstrating that EAS is a viable, albeit condition-dependent, strategy for modifying the carbocyclic ring of specific quinoline derivatives.

| Reaction | Reagent/Conditions | Position of Substitution | Reference |

| Nitration | Strong Acid | Benzene Ring | |

| Bromination | NBS in DMF | C-6 |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization that overcomes the inherent reactivity patterns of the aromatic system. This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

For quinolines, various functional groups can act as DMGs. Research has shown that an O-carbamate group at the 7-position can effectively direct lithiation. Specifically, N,N-dimethyl O-(quinolyl-7) carbamate (B1207046) is unique among its isomers in affording a substituted carbamate via this method, showcasing high regioselectivity. researchgate.net The resulting aryllithium intermediate can then react with a range of electrophiles to introduce new functionalities.

Furthermore, the direct magnesiation of 7-chloroquinolines using mixed lithium-magnesium amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) provides another route for regioselective functionalization. durham.ac.ukresearchgate.net This method allows for the generation of organomagnesium intermediates under mild conditions, which can then be trapped with electrophiles to yield functionalized quinolines at positions that might not be accessible through other means. durham.ac.uk For instance, the metalation of 7-chloroquinoline can be directed to either the C4 or C8 positions, which can then react with aldehydes to form carbinol derivatives. researchgate.net

| Strategy | Directing Group / Reagent | Position of Metalation | Reference |

| Directed Lithiation | O-(quinolyl-7) carbamate | C-8 (ortho to DMG) | researchgate.net |

| Directed Magnesiation | TMPMgCl·LiCl | C-8 | durham.ac.ukresearchgate.net |

| Directed Lithiation | LDA on 4,7-dichloroquinoline (B193633) | C-3 | durham.ac.uk |

Synthesis of Advanced Derivatives

Building upon the this compound core, various functionalities can be introduced to synthesize advanced derivatives with tailored properties.

Carbamoylamino Group: The introduction of a carbamate moiety is a common strategy in medicinal chemistry. Quinoline-O-carbamates can be synthesized by reacting a hydroxyquinoline precursor with N,N-disubstituted carbamoyl (B1232498) chlorides in the presence of a base like potassium carbonate. nih.gov This methodology can be adapted to synthesize N-carbamoyl derivatives (containing the carbamoylamino group) from corresponding aminoquinolines.

Cyano Group: The cyano group is a valuable substituent that can be introduced at various positions on the quinoline ring. It is often found at the C-3 position in many biologically active quinolines. researchgate.net The synthesis of 3-cyano-quinoline derivatives can be achieved through multi-step pathways. For example, 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) is a key intermediate whose synthesis involves constructing the quinoline ring with the cyano group already in place or introducing it at a later stage. quinoline-thiophene.comresearchgate.net The presence of the electron-withdrawing cyano group significantly influences the molecule's electronic properties and provides a handle for further chemical transformations, such as reduction to an amine.

Phthalimidyl Group: The phthalimidyl group can be incorporated into the quinoline structure to create more complex derivatives. An example is the synthesis of 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline. The synthesis of such a molecule involves a multi-step process where the quinoline core is first assembled, followed by sequential functional group modifications to introduce the cyano, substituted anilino, ethoxy, and finally, the phthalimidyl group at the C-6 position.

| Derivative | Key Functional Group | Position | Synthetic Precursor Example | Reference |

| Carbamate Derivative | -O-C(=O)NR₂ | 4, 5, 6, or 8 | Hydroxyquinoline | nih.gov |

| Cyano Derivative | -CN | 3 | 6-amino-4-chloro-7-ethoxyquinoline | quinoline-thiophene.com |

| Phthalimidyl Derivative | Phthalimidyl | 6 | 7-ethoxyquinoline core |

Preparation of Quinoline Hybrid Molecules

The development of quinoline hybrid molecules is a significant strategy in medicinal chemistry, aiming to combine the pharmacophoric features of the quinoline scaffold with other biologically active moieties to create novel compounds with potentially enhanced or synergistic activities. A common and versatile starting material for these syntheses is 4,7-dichloroquinoline, due to the high reactivity of the chlorine atom at the C-4 position towards nucleophilic substitution. This allows for the introduction of a wide array of molecular fragments, leading to a diverse range of hybrid structures.

Several key derivatization strategies have been employed to synthesize these complex molecules. These include the formation of triazoles via "click chemistry," the synthesis of hydrazones, and the coupling with other heterocyclic systems such as piperazine (B1678402), pyrazoline, and benzimidazole (B57391).

One prominent method involves the conversion of 4,7-dichloroquinoline to 4-azido-7-chloroquinoline. mdpi.com This azide (B81097) intermediate is a versatile building block for synthesizing 1,2,3-triazole hybrids through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comgrafiati.com For instance, 4,7-dichloroquinoline is treated with sodium azide in anhydrous dimethylformamide (DMF) to yield 4-azido-7-chloroquinoline. mdpi.com This intermediate can then be reacted with various alkyne derivatives to produce a library of quinoline-triazole hybrids. grafiati.com

Another widely used approach is the synthesis of quinoline-hydrazone hybrids. This typically begins with the reaction of 4,7-dichloroquinoline with hydrazine (B178648) hydrate (B1144303) to form 7-chloro-4-hydrazinylquinoline. grafiati.com This key intermediate is then condensed with a variety of substituted aldehydes. This condensation reaction yields Schiff bases, specifically hydrazones, linking the 7-chloroquinoline core to other aromatic or heterocyclic rings through a C=N-N linkage. grafiati.com

Furthermore, the direct nucleophilic substitution of the C-4 chlorine of 4,7-dichloroquinoline with amines is a foundational step for many hybrid structures. For example, reaction with piperazine yields 7-chloro-4-(piperazin-1-yl)quinoline. nih.govmdpi.com This secondary amine can be further derivatized, such as by reaction with various sulfonyl chlorides to produce quinoline-piperazine-sulfonamide hybrids. nih.gov Similarly, this piperazine-linked quinoline can be used as a scaffold to build more complex systems, like benzimidazole hybrids, by reacting it with other functionalized precursors. mdpi.com

The synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus linked to a 2-pyrazoline (B94618) fragment has also been explored as a strategy to generate compounds with potential biological activities. nih.gov This involves multi-step synthetic pathways that couple the two distinct heterocyclic systems.

The following table summarizes the common strategies for the preparation of quinoline hybrid molecules starting from the key precursor, 4,7-dichloroquinoline.

Table 1: Derivatization Strategies for Quinoline Hybrid Molecules

| Starting Material | Key Reagent(s) | Intermediate Formed | Final Hybrid Class |

| 4,7-Dichloroquinoline | 1. Sodium Azide (NaN₃) 2. Substituted Alkyne, CuSO₄, Sodium Ascorbate | 4-Azido-7-chloroquinoline | Quinoline-Triazole Hybrids |

| 4,7-Dichloroquinoline | 1. Hydrazine Hydrate | 7-Chloro-4-hydrazinylquinoline | Quinoline-Hydrazone Hybrids |

| 4,7-Dichloroquinoline | 1. Piperazine 2. Substituted Sulfonyl Chloride | 7-Chloro-4-(piperazin-1-yl)quinoline | Quinoline-Piperazine-Sulfonamide Hybrids |

| 4,7-Dichloroquinoline | 1. Piperazine 2. 4-Fluorobenzaldehyde 3. Diamine precursors, Na₂S₂O₅ | 4-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde | Quinoline-Benzimidazole Hybrids |

| 4,7-Dichloroquinoline | Multi-step synthesis involving diamine linkers and chalcones | N-(substituted)-7-chloroquinolin-4-amine derivatives | Quinoline-Pyrazoline Hybrids |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Studies and Solid-State Structural Analysis

Crystallographic studies provide definitive information on the solid-state conformation and packing of molecules within a crystal lattice, offering insights into the non-covalent forces that govern its supramolecular assembly.

Single-crystal X-ray diffraction analysis has confirmed that the 7-Chloro-4-ethoxyquinoline molecule is essentially planar. rsc.org This planarity extends to the quinoline (B57606) ring system and the atoms of the 4-ethoxy group. The solid-state structure was determined alongside its analogues, 4-allyloxy-7-chloroquinoline and 7-chloro-4-methoxyquinoline, allowing for a comparative analysis of their crystal packing. rsc.org

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| This compound | C11H10ClNO | Monoclinic | P21/c | rsc.org |

| 7-Chloro-4-methoxyquinoline | C10H8ClNO | Monoclinic | P21/c | rsc.org |

| 4-Allyloxy-7-chloroquinoline | C12H10ClNO | Triclinic | P-1 | rsc.org |

The supramolecular architecture of this compound in the solid state is primarily governed by π-π stacking interactions. rsc.org In its crystal structure, the planar quinoline ring systems of adjacent molecules are arranged in a parallel-displaced fashion. These π-π interactions occur between molecules related by unit-cell translations, indicating a consistent stacking motif throughout the crystal. rsc.org The centroid-to-centroid distance between stacked rings is a key parameter in quantifying these interactions and is typically in the range of 3.5 to 4.0 Å for quinoline derivatives. mdpi.com

While classical hydrogen bond donors are absent in this compound, weaker C-H···N and C-H···O interactions may contribute to the stability of the crystal packing. Furthermore, in related chloroquinoline derivatives, C-H···Cl hydrogen bonds and Cl···Cl halogen interactions have been observed to play a significant role in directing the formation of supramolecular assemblies. mdpi.comhmdb.ca These types of weak intermolecular forces, though individually minor, collectively provide substantial stabilization to the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution, confirming the connectivity of atoms and providing information about the electronic environment of the nuclei.

The structure of this compound has been confirmed by ¹H and ¹³C NMR spectroscopy. researchgate.net The ¹H NMR spectrum shows characteristic signals for the aromatic protons on the quinoline core and the ethyl group protons. The aromatic region typically displays distinct doublets and double doublets corresponding to H-2, H-3, H-5, H-6, and H-8, while the ethoxy group presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. researchgate.net

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each of the 11 carbon atoms in the molecule, including the two carbons of the ethoxy group and the nine carbons of the 7-chloroquinoline (B30040) scaffold. researchgate.net

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 2 | ~8.66 (d) | ~153.0 | researchgate.net |

| 3 | ~7.01 (d) | ~101.9 | researchgate.net |

| 4 | - | ~160.9 | researchgate.net |

| 4a | - | ~149.2 | researchgate.net |

| 5 | ~8.20 (d) | ~126.2 | researchgate.net |

| 6 | ~7.51 (dd) | ~123.8 | researchgate.net |

| 7 | - | ~134.4 | researchgate.net |

| 8 | ~7.90 (d) | ~127.3 | researchgate.net |

| 8a | - | ~119.9 | researchgate.net |

| 1' (-OCH₂) | ~4.50 (q) | ~65.0 | researchgate.net |

| 2' (-CH₃) | ~1.51 (t) | ~14.4 | researchgate.net |

Note: Chemical shifts are approximate and based on reported data in DMSO-d₆. Coupling patterns are abbreviated as d (doublet), t (triplet), q (quartet), and dd (double doublet).

Advanced 2D NMR techniques further corroborate the structural assignment:

COSY (Correlation Spectroscopy) would reveal scalar couplings between adjacent protons, confirming the H-2/H-3, H-5/H-6, and H-1'/H-2' connectivities.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated carbons (C-2, C-3, C-5, C-6, C-8, C-1', and C-2').

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. Key expected correlations include the H-2' protons of the ethoxy group to the C-4 of the quinoline ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on through-space proximity of protons, which would be consistent with the planar conformation of the molecule.

NMR spectroscopy serves as an effective in-situ tool for monitoring the synthesis of this compound. For instance, in the Williamson ether synthesis reaction between 7-chloro-4-hydroxyquinoline (B73993) and an ethylating agent, the progress can be tracked by acquiring ¹H NMR spectra of the reaction mixture over time. The reaction can be monitored by observing the disappearance of the broad hydroxyl proton signal of the starting material and the simultaneous appearance of the characteristic quartet and triplet of the ethoxy group in the product. This non-invasive, real-time analysis allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation. As this compound is an achiral molecule, stereochemical assignment is not applicable.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectra of this compound and its analogues are characterized by distinct bands corresponding to the vibrations of the quinoline skeleton, the C-Cl bond, and the ethoxy substituent. Experimental IR data for 7-chloro-4-alkoxyquinoline derivatives show a characteristic C-O stretching vibration in the range of 1115-1124 cm⁻¹. researchgate.net

A detailed assignment of the vibrational modes can be achieved through comparison with spectra of related compounds and with the aid of computational methods like Density Functional Theory (DFT). iosrjournals.orgnih.gov

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethoxy group appears in the 3000-2850 cm⁻¹ range.

C=C and C=N stretching: The skeletal vibrations of the quinoline ring, involving C=C and C=N stretching, produce a series of characteristic bands in the 1620-1430 cm⁻¹ region.

C-O stretching: The asymmetric C-O-C stretching of the aryl-ethyl ether linkage is a strong, characteristic band, expected around 1250 cm⁻¹, while the symmetric stretch appears at a lower frequency, near 1120 cm⁻¹. researchgate.net

C-Cl stretching: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Due to the potential for fluorescence, obtaining high-quality experimental Raman spectra for quinoline derivatives can sometimes be challenging. iosrjournals.org However, theoretical calculations can provide a reliable predicted Raman spectrum, which is often complementary to the experimental IR data.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Quinoline ring |

| Aliphatic C-H stretch | 3000 - 2850 | Ethoxy group |

| C=C / C=N stretch | 1620 - 1430 | Quinoline skeletal modes |

| C-O-C asymmetric stretch | ~1250 | Aryl-alkyl ether |

| C-O-C symmetric stretch | ~1124 | Aryl-alkyl ether researchgate.net |

| C-Cl stretch | 800 - 600 | Characteristic halogen vibration |

Mass Spectrometry for Structural Confirmation and Reaction Pathway Analysis

Mass spectrometry is an indispensable tool for the structural confirmation of synthesized organic molecules and for gaining insights into reaction pathways. In the context of this compound, mass spectrometric analysis provides definitive evidence of its molecular weight and elemental composition, while its fragmentation pattern offers a roadmap to its structural features.

Structural Confirmation: The primary goal of mass spectrometry in structural confirmation is the determination of the molecular weight of the analyte. For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₁H₁₀ClNO. A significant feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately in a 3:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of about one-third of the M⁺ peak. This isotopic signature is a key identifier for the presence of a chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. This is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Fragmentation Pattern: While a specific, published mass spectrum for this compound is not readily available, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of related compounds such as ethers, aromatic systems, and halogenated compounds. libretexts.orgchemguide.co.uk The fragmentation of the molecular ion is initiated by the ionization process, which typically involves the removal of an electron to form a radical cation.

The expected fragmentation pathways for this compound are as follows:

Loss of the Ethoxy Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. libretexts.org For this compound, this would involve the loss of an ethoxy radical (•OCH₂CH₃) to form a stable quinolinyl cation.

Loss of Ethylene (B1197577): An alternative fragmentation of the ethoxy group is the loss of a neutral ethylene molecule (CH₂=CH₂) via a McLafferty-type rearrangement, resulting in a 7-chloro-4-hydroxyquinoline radical cation.

Fragmentation of the Quinoline Ring: Subsequent fragmentation of the quinoline ring system can occur, often involving the loss of small neutral molecules like HCN. cdnsciencepub.com

Loss of Chlorine: The loss of a chlorine radical is another possible fragmentation pathway, although cleavage of the C-Cl bond on an aromatic ring is generally less favorable than fragmentation of substituents.

A hypothetical fragmentation table is presented below:

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 207/209 | [C₁₁H₁₀ClNO]⁺ | (Molecular Ion) |

| 178/180 | [C₉H₅ClN]⁺ | •CH₂CH₃ |

| 162/164 | [C₉H₆ClNO]⁺ | C₂H₄ |

| 127 | [C₉H₆N]⁺ | •Cl, •CO |

Reaction Pathway Analysis: Mass spectrometry is also a powerful technique for monitoring the progress of chemical reactions in real-time. nih.govwaters.com In the synthesis of this compound and its derivatives, techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can be employed to quickly analyze reaction mixtures without extensive sample preparation. waters.com This allows chemists to:

Identify the presence of starting materials, intermediates, and the final product in the reaction mixture.

Monitor the consumption of reactants and the formation of products over time to determine reaction kinetics and endpoints.

Detect the formation of side products and impurities, aiding in the optimization of reaction conditions.

For instance, in the synthesis of this compound from 4,7-dichloroquinoline (B193633) and sodium ethoxide, mass spectrometry can be used to track the disappearance of the 4,7-dichloroquinoline peak and the appearance of the this compound peak, confirming the successful substitution reaction.

Chiroptical Properties (if relevant for chiral derivatives)

While this compound itself is an achiral molecule, the introduction of a stereocenter, typically at a substituent, can lead to chiral derivatives. The study of the chiroptical properties of such derivatives is crucial for understanding their three-dimensional structure and potential interactions with other chiral molecules, which is of particular importance in medicinal chemistry and materials science.

The synthesis of optically active derivatives of 7-chloroquinolines has been reported, highlighting the relevance of chirality in this class of compounds. durham.ac.uk For example, the introduction of a chiral carbinol group at the 4-position would render the molecule chiral.

The primary techniques for investigating chiroptical properties are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of the molecule. For chiral derivatives of this compound, electronic transitions associated with the quinoline chromophore would be expected to exhibit Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereocenter(s) and the conformation of the molecule. Studies on related chiral quinoxaline (B1680401) systems have shown that substituents, such as a chloro group, can significantly influence the CD spectra due to the electronic effects of the substituent. mdpi.comresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations.

The chiroptical properties of chiral this compound derivatives would be of interest for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a newly synthesized chiral derivative can be determined.

Conformational Analysis: The chiroptical response is sensitive to the solution-phase conformation of a molecule. CD spectroscopy can therefore be used to study the conformational preferences of flexible chiral substituents.

Probing Intermolecular Interactions: Changes in the CD spectrum upon binding to other molecules (e.g., proteins or DNA) can provide insights into the nature of these interactions.

While specific chiroptical data for derivatives of this compound are not yet available in the literature, the established methodologies for synthesizing chiral 7-chloroquinolines and the known influence of substituents on the chiroptical properties of similar heterocyclic systems suggest that this would be a fruitful area for future research. durham.ac.ukmdpi.com

Computational and Theoretical Chemistry Investigations

Thermodynamic and Kinetic Studies of Reactions

Computational methods are employed to study the thermodynamic and kinetic aspects of reactions involving quinoline (B57606) derivatives. These studies provide insights into reaction mechanisms, stability of intermediates, and reaction rates.

Theoretical studies on the thermal decomposition of ethoxyquinolines have shown that these reactions proceed via the elimination of ethylene (B1197577) to produce either a keto or an enol tautomer. researchgate.net The formation of the keto tautomer is kinetically and thermodynamically favored as it involves a lower energy, six-membered ring transition state, compared to the four-membered transition state required for the enol form. researchgate.net

Thermo-kinetic parameters for various reaction pathways can be estimated using Transition State Theory (TST) combined with tunneling corrections. researchgate.net For the tautomerization of a related quinoline derivative, the barrier heights were found to be substantial (around 37-38 kcal/mol), indicating a slow conversion process under normal conditions. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.org It is a fundamental concept in computational chemistry for mapping reaction pathways. libretexts.orglibretexts.org The PES allows for the identification of stable molecules (reactants, products) located in potential energy wells (minima) and transition states located at saddle points, which are energy maxima along the reaction coordinate but minima in all other directions. libretexts.orglibretexts.org

While a specific PES for a reaction involving 7-chloro-4-ethoxyquinoline is not detailed in the available literature, the methodology is well-established. For instance, in the thermal decomposition of ethoxyquinolines, relaxed potential energy scans are used to locate the lowest energy transition state structures. researchgate.net By mapping the energy changes as bond lengths and angles vary, a reaction path from reactants to products via the transition state can be charted on the PES. libretexts.orgcsic.es

Transition state (TS) analysis is fundamental to understanding reaction kinetics. The transition state represents the highest energy point along the minimum energy path of a reaction. libretexts.org Computational studies on the pyrolytic elimination of ethylene from ethoxyquinolines have identified the structures of the transition states involved. researchgate.net The decomposition leading to a keto product proceeds through a six-membered transition state, which is significantly lower in energy than the four-membered transition state leading to the enol product. researchgate.net This difference in activation energy explains the preference for the keto tautomer formation. researchgate.net

Activation energies and rate constants for these decomposition reactions have been calculated using various DFT functionals (BMK, MPW1B95, M06-2X) and ab initio methods (CBS-QB3). researchgate.net These calculations, which incorporate conventional transition state theory and statistical unimolecular reaction theories (RRKM), show that the rates of ethylene elimination increase with rising temperature and pressure. researchgate.net

Table 3: Summary of Computational Findings on the Thermal Decomposition of Ethoxyquinolines

| Reaction Aspect | Computational Finding | Significance | Source(s) |

|---|---|---|---|

| Reaction Products | Elimination of ethylene leads to keto or enol tautomers. | Defines the possible outcomes of the thermal decomposition. | researchgate.net |

| Preferred Pathway | Formation of the keto tautomer is kinetically and thermodynamically favored. | The keto product is the dominant form under thermal conditions. | researchgate.net |

| Transition State | Keto formation proceeds via a lower-energy, six-membered ring TS; enol formation via a higher-energy, four-membered ring TS. | Explains the kinetic preference for the keto product due to a lower activation barrier. | researchgate.net |

| Kinetics | Reaction rates increase with higher temperature and pressure. | Provides predictive insight into reaction behavior under different conditions. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and the influence of the solvent on molecular behavior.

For molecules containing flexible groups like the ethoxy substituent in this compound, MD simulations can explore the different rotational conformers that can exist. While the quinoline core is rigid, the ethoxy group can rotate around the C-O and C-C bonds, leading to multiple conformations. MD simulations can help determine the relative populations and energies of these conformers.

MD simulations are also invaluable for studying solvent effects. The interaction of a solute molecule with solvent molecules can significantly influence its conformation and reactivity. By explicitly including solvent molecules in the simulation box, MD can model hydrogen bonding, dielectric effects, and other solvent-solute interactions. For related 7-chloro-4-aminoquinoline derivatives, molecular modeling has been used to study their properties, including the consideration of different tautomeric forms which can be influenced by the surrounding environment. nih.gov

In Silico Prediction of Chemical Descriptors

In silico methods, which utilize computational models, are essential in modern medicinal chemistry for the early evaluation of a compound's potential as a drug candidate. These predictive tools allow for the assessment of key physicochemical properties, known as molecular descriptors, directly from the chemical structure. guidechem.com Descriptors such as polar surface area, number of rotatable bonds, and lipophilicity are critical for forecasting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). By calculating these properties for this compound, researchers can gain insights into its likely behavior in biological systems.

The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the polarity of a molecule by summing the surface areas of its polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. TPSA is a strong predictor of a drug's transport properties, such as its ability to be absorbed by the intestines or to cross the blood-brain barrier. The calculation is based on a method of summing fragment-based contributions, which avoids the need for complex 3D conformational analysis and allows for rapid screening of large numbers of molecules. A higher TPSA value generally corresponds to lower membrane permeability.

The number of rotatable bonds is a measure of the molecule's conformational flexibility. A molecule with a high number of rotatable bonds may have a higher affinity for a receptor by adapting its conformation, but it may also lose entropy upon binding, which can be energetically unfavorable. Generally, a lower number of rotatable bonds (typically considered 10 or fewer) is favorable for good oral bioavailability. For this compound, the key structural features contributing to its TPSA are the quinoline nitrogen atom and the ether oxygen atom. The number of rotatable bonds is primarily determined by the ethoxy side chain.

While the principles of their calculation are well-established, specific computationally-derived values for this compound are not consistently reported across all public chemical databases.

Table 1: Predicted Structural Descriptors for this compound (Note: Values are based on common computational prediction algorithms and may vary between different software packages. The values below were not available in the public databases searched.)

| Descriptor | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | Not available in searched sources | Predicts membrane permeability and bioavailability. |

| Rotatable Bond Count | Not available in searched sources | Indicates molecular flexibility and oral bioavailability. |

Lipophilicity is a critical physicochemical property that influences a compound's solubility, permeability across biological membranes, and binding to plasma proteins and metabolic enzymes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

LogP is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It describes the lipophilicity of the neutral, un-ionized form of the molecule.

LogD is the distribution coefficient at a specific pH. It is a more practical measure of lipophilicity in physiological systems because it accounts for all forms of the compound, both ionized and un-ionized, at that pH. The relationship between LogP, LogD, and the ionization constant (pKa) for a basic compound like this compound is described by the equation: LogD = LogP - log(1 + 10^(pKa - pH))

Computational models calculate these values based on the molecule's structure. The predicted octanol-water partition coefficient (LogP) for this compound is 3.17. The compound is a weak base, with a predicted basic pKa of 6.40. This ionization potential means that at physiological pH (around 7.4), a significant portion of the molecules will be protonated, which increases their hydrophilicity and lowers the distribution coefficient (LogD) relative to the partition coefficient (LogP). At a pH below its pKa, such as 5.5, the compound will be more significantly ionized, leading to an even lower LogD value. Data from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides predicted values for these descriptors.

Table 2: Predicted Lipophilicity and Ionization Descriptors for this compound

| Descriptor | Predicted Average Value | Source |

| LogP (LogKow: Octanol-Water) | 3.17 | U.S. EPA CompTox Dashboard |

| pKa Basic Apparent | 6.40 | U.S. EPA CompTox Dashboard |

| LogD at pH 5.5 | 1.87 | U.S. EPA CompTox Dashboard |

| LogD at pH 7.4 | 2.80 | U.S. EPA CompTox Dashboard |

Applications of 7 Chloro 4 Ethoxyquinoline As a Chemical Scaffold and Intermediate

Utility in the Synthesis of Complex Organic Molecules

7-Chloro-4-ethoxyquinoline serves as a valuable starting material and intermediate in the synthesis of more complex organic molecules. Its quinoline (B57606) core, substituted with both a chloro and an ethoxy group, offers multiple reaction sites for further functionalization, making it a versatile building block in synthetic organic chemistry.

Building Block for Polycyclic Heterocycles

While direct examples of this compound being used to synthesize polycyclic heterocycles are not extensively documented, the general reactivity of the quinoline scaffold suggests its potential in this area. The quinoline ring system is a common core in numerous polycyclic aromatic compounds. Methodologies such as transition metal-catalyzed C-H activation and annulation reactions are often employed to construct fused ring systems onto a pre-existing quinoline core. For instance, reactions that form new rings by utilizing the C-5 and C-6 or C-8 positions of the quinoline would lead to the formation of polycyclic structures. The presence of the chloro and ethoxy groups can influence the regioselectivity of these reactions.

Precursor for Diversely Substituted Quinoline Analogs

This compound is a key precursor for a variety of substituted quinoline analogs. The ethoxy group at the 4-position can be readily displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is a cornerstone of its utility in medicinal chemistry and drug discovery.

The synthesis of these analogs typically starts from 4,7-dichloroquinoline (B193633), which is then reacted with sodium ethoxide to produce this compound. Subsequently, the ethoxy group can be substituted by various amines, phenols, and other nucleophiles to generate a library of compounds. This approach has been successfully employed to synthesize a wide array of 4-aminoquinoline (B48711) and 4-phenoxyquinoline derivatives, which are known for their biological activities.

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Alkoxyquinolines

| Nucleophile | Resulting Functional Group at C4 | Reference Compound Type |

| Primary Amines | Secondary Amino | 4-Aminoquinolines |

| Secondary Amines | Tertiary Amino | 4-Aminoquinolines |

| Phenols | Phenoxy | 4-Phenoxyquinolines |

| Thiols | Thioether | 4-Thioquinolines |

This table illustrates the versatility of the 4-alkoxyquinoline scaffold in generating a diverse set of derivatives through nucleophilic substitution.

Role in Ligand Design for Coordination Chemistry

The quinoline nucleus, with its nitrogen atom, possesses inherent coordinating properties, making it a valuable component in the design of ligands for metal complexes. The substituents on the quinoline ring can modulate the electronic and steric properties of the resulting ligand, thereby influencing the characteristics of the metal complex.

Chelating Properties and Metal Complex Formation

This compound can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring. While the ethoxy group itself is not a strong coordinating group, its electronic influence on the quinoline ring can affect the basicity of the nitrogen atom and, consequently, the stability of the resulting metal complex.

More commonly, derivatives of 7-chloroquinoline (B30040) are designed to be bidentate or polydentate ligands by introducing another coordinating group at a suitable position. For example, functionalization at the 8-position with a hydroxyl or amino group would create a bidentate ligand capable of forming a stable five-membered chelate ring with a metal ion. The 7-chloro and 4-ethoxy groups would then serve as modifying substituents that can fine-tune the properties of the metal complex.

Table 2: Potential Coordination Modes of this compound Derivatives

| Ligand Type | Coordinating Atoms | Potential Chelate Ring Size |

| Monodentate | N (quinoline) | - |

| Bidentate (with 8-OH) | N (quinoline), O (hydroxyl) | 5-membered |

| Bidentate (with 8-NH2) | N (quinoline), N (amino) | 5-membered |

This table outlines potential ways in which this compound and its derivatives can coordinate with metal ions.

Applications in Catalysis (if relevant)

Metal complexes derived from quinoline-based ligands have shown promise in various catalytic applications. The catalytic activity is highly dependent on the nature of the metal center and the ligand framework. While specific catalytic applications of this compound metal complexes are not widely reported, the broader class of quinoline-metal complexes has been explored in reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties imparted by the chloro and ethoxy substituents could potentially be exploited to modulate the catalytic activity and selectivity of such complexes. For instance, the electron-withdrawing nature of the chlorine atom could influence the redox potential of the metal center, which is a critical parameter in many catalytic cycles.

Potential in Materials Science Research

The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for the development of new materials with interesting optical and electronic properties. Derivatives of this compound could potentially be incorporated into polymers or used as building blocks for functional dyes and organic semiconductors.

The extended π-system of the quinoline core can give rise to fluorescence, and the substituents can be used to tune the emission wavelength and quantum yield. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby shifting the absorption and emission spectra. This makes quinoline derivatives interesting candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. While specific research on this compound in materials science is limited, the fundamental properties of the quinoline scaffold suggest its potential in this field.

Fluorescence and Photophysical Properties

The fluorescence and photophysical properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. These properties are crucial for their application in areas such as fluorescent probes, sensors, and light-emitting materials. Generally, quinoline derivatives exhibit fluorescence in the UV-visible region, and their emission characteristics can be fine-tuned.

The introduction of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) character of the excited state, leading to changes in the emission wavelength, quantum yield, and Stokes shift. For example, alkoxy groups, such as the ethoxy group in this compound, are known electron-donating groups that can enhance fluorescence quantum yields and cause a red-shift in the emission spectrum.

A phenomenon often observed in quinoline derivatives is solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This behavior is indicative of a change in the dipole moment upon electronic excitation and is a hallmark of molecules with significant ICT character. Push-pull type fluorescent amino-quinoline derivatives, for instance, exhibit pronounced solvatochromism. researchgate.net

The following table summarizes the photophysical properties of some representative quinoline derivatives to illustrate the range of characteristics observed in this class of compounds.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| 6-Methoxy-4-trifluoromethyl-carbostyril | N/A | N/A | 460 | ~0.10 |

| 7-Methoxy-4-trifluoromethyl-carbostyril | N/A | N/A | 400 | ~0.10 |

| 4-Cyano-6-methoxycarbostyril | N/A | N/A | 440 | ~0.50 |

| 3,4-Dicyano-6,7-dimethoxy-carbostyril | Acetonitrile | 450 | 520 | ~0.50 |

| Quinolin-8-yl 2-hydroxybenzoate | Various | 306-308 | N/A | N/A |

This table presents data for various quinoline derivatives to illustrate the general photophysical properties of this class of compounds. Specific data for this compound was not available in the reviewed literature.

Mechanistic Investigations of Molecular Interactions in in Vitro and in Vivo Animal Models Focus on Chemical and Biological Mechanisms, Not Therapeutic Outcomes

Target Identification and Binding Affinity Studies at a Molecular Level

Understanding the interaction of a compound with its biological targets is fundamental to elucidating its mechanism of action. For the 7-chloroquinoline (B30040) class, these investigations have spanned enzyme inhibition studies and direct protein-ligand interaction analyses.

Enzyme Inhibition Kinetics and Mechanisms

While specific enzyme inhibition kinetic data for 7-Chloro-4-ethoxyquinoline is not extensively documented in publicly available literature, the broader class of 7-chloroquinolines has been studied, particularly as inhibitors of biological processes. The most well-known mechanism for 4-amino-7-chloroquinolines is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. These compounds are thought to bind to ferriprotoporphyrin IX (Fe(III)PPIX or hematin), preventing its detoxification through crystallization into hemozoin. This leads to a buildup of toxic heme, which damages parasitic membranes.

The inhibition mechanism is often complex. For competitive inhibitors, the inhibitor binds to the active site of the enzyme, preventing substrate binding. This increases the apparent Michaelis constant (KM) but does not affect the maximum reaction velocity (Vmax). rose-hulman.edupressbooks.pubkhanacademy.org In contrast, non-competitive inhibitors bind to a site other than the active site, reducing the Vmax without altering the KM. rose-hulman.edukhanacademy.org The specific kinetic parameters depend heavily on the enzyme and the inhibitor's structure. For instance, studies on various inhibitors of the enzyme tyrosinase have determined IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) to quantify potency. nih.gov

Table 1: Examples of IC₅₀ Values for Various Enzyme Inhibitors (Illustrative) This table provides examples of kinetic data for various compounds to illustrate the concept, as specific data for this compound is not available.

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Kojic Acid | Tyrosinase | 30 | Competitive |

| Benzoic Acid | Tyrosinase | 119 | Competitive |

| Sodium Azide (B81097) | Tyrosinase | 1480 | Competitive |

Protein-Ligand Interaction Analysis (e.g., Molecular Docking, In Vitro Assays)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies provide critical insights into the binding modes and affinities of ligands with their protein targets. For quinoline (B57606) derivatives, docking studies have explored interactions with various proteins. For example, certain quinoline derivatives have been docked against HIV reverse transcriptase, with results indicating that chloro- and bromo-substituted quinolines show potent activity. nih.gov Other studies have shown that quinoline stilbenes exhibit strong binding affinity to E. coli DNA gyraseB. researchgate.net

These analyses typically reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. In the case of 7-chloroquinoline derivatives targeting HIV reverse transcriptase, interactions with amino acid residues like LYS 101 and TRP229 have been noted. nih.gov While this compound itself has not been the subject of extensive public docking studies, it can be inferred that its 7-chloro group and quinoline nitrogen would be key interaction points. The 4-ethoxy group, being a neutral, hydrophobic moiety, would primarily engage in van der Waals and hydrophobic interactions within the binding pocket, a contrast to the ionic and hydrogen-bonding potential of the 4-amino group in chloroquine.

Table 2: Illustrative Molecular Docking Scores for Quinoline Derivatives Against Various Protein Targets This table presents docking data for various quinoline derivatives to demonstrate the application of this analysis, as specific data for this compound is limited.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

|---|---|---|---|---|

| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | -10.67 | Rilpivirine | -9.5 |

| Quinoline-pyrazoline derivative | HIV Reverse Transcriptase | -8.5 | Elvitegravir | -8.9 |

| Quinolone Stilbene | E. coli DNA gyraseB | -7.1 | Ciprofloxacin | -7.3 |

| 4-Aminoquinoline-isatin hybrid | Biofilm-associated protein (7C7U) | -2.71 | N/A | N/A |

Investigation of Cellular Uptake and Subcellular Localization Mechanisms (e.g., as a probe)

The mechanism by which a compound enters a cell and its subsequent localization are critical to its biological activity. For the well-studied 4-amino-7-chloroquinoline, chloroquine, cellular uptake is driven by its nature as a weak base. It diffuses across cell membranes and accumulates in acidic organelles like lysosomes and the parasitic digestive vacuole through a process known as pH trapping. acs.org

However, this compound lacks the basic amino side chain essential for this mechanism. Therefore, its cellular uptake would not be driven by pH trapping but rather by passive diffusion, governed by its physicochemical properties such as lipophilicity and size. Its subcellular localization would consequently differ, with an expected broader distribution within the cell, dictated by partitioning into lipid membranes and interactions with intracellular components, rather than specific accumulation in acidic vesicles. While specific studies on the subcellular localization of this compound are scarce, related quinoline structures have been developed as chemical probes to investigate biological systems, such as a 5-ethoxyquinoline (B13916812) derivative designed to probe the function of the monocarboxylate transporter 4 (MCT4). researchgate.net

Modulation of Biochemical Pathways (excluding efficacy or safety for human use)

Beyond direct target inhibition, 7-chloroquinoline derivatives can modulate complex biochemical pathways. The accumulation of 4-amino-7-chloroquinolines in lysosomes leads to an increase in lysosomal pH, which can inhibit the function of acid-dependent hydrolases and interfere with cellular processes like autophagy.

Furthermore, certain 4-amino-7-chloroquinoline compounds have been identified as synthetic agonists for the nuclear orphan receptor NR4A2 (also known as Nurr1). nih.gov NR4A2 is a transcription factor that plays a critical role in the development and maintenance of midbrain dopamine (B1211576) neurons and also suppresses neuroinflammatory genes in glial cells. nih.gov The activation of NR4A2 by these compounds demonstrates a mechanism of action that extends to the regulation of gene expression. This activity appears to be highly specific to the 4-amino-7-chloroquinoline scaffold, as other quinoline antimalarials like mefloquine (B1676156) did not show the same effect. nih.gov The ability of this compound to modulate this or other pathways would depend on its capacity to engage with such targets, which would be significantly influenced by the nature of its 4-ethoxy substituent.

Structure-Activity Relationship (SAR) Studies Focusing on Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity and molecular interactions. For the 7-chloroquinoline class, SAR has been extensively explored.

Correlation of Structural Modifications with Molecular Target Engagement

The 7-chloroquinoline scaffold has two primary sites for modification that profoundly impact its mechanistic profile: the 7-position on the quinoline ring and the substituent at the 4-position.

The 7-Chloro Group: The presence of an electron-withdrawing group, specifically chlorine, at the 7-position is considered optimal for many of the biological activities associated with this class, including antiplasmodial action. acs.orgpharmacy180.com This group is thought to influence the electronics of the quinoline ring system, which is critical for binding to targets like hematin. acs.orgresearchgate.net Replacing the 7-chloro group with other halogens like bromo or iodo can produce compounds with retained activity, whereas substitution with groups like methoxy (B1213986) (OMe) often leads to a significant loss of activity. nih.gov

The 4-Position Substituent: The group at the C-4 position is a primary determinant of the compound's mechanism.

4-Amino Side Chains: A basic aminoalkyl side chain, as seen in chloroquine, is crucial for the pH trapping mechanism and accumulation in acidic vesicles. acs.org The length and nature of this side chain can be varied, with studies showing that modifications can help overcome drug resistance mechanisms in malaria parasites. acs.org

4-Thioalkyl and Other Side Chains: Replacing the amino linker with a thioalkyl (sulfur-containing) side chain creates a new class of compounds with different biological profiles. nih.govmdpi.com These compounds lack the basicity for pH trapping and thus must engage targets through different mechanisms.

4-Ethoxy Group: The ethoxy group in this compound represents another significant departure from the 4-amino series. It is a neutral, relatively small, and moderately lipophilic group. This modification removes the potential for pH trapping and alters the hydrogen bonding capacity of the molecule. Its engagement with molecular targets would be reliant on hydrophobic and van der Waals interactions, along with the electronic properties conferred by the 7-chloroquinoline core. The synthesis of a series of 7-chloro-4-alkoxyquinoline derivatives for evaluation against Mycobacterium tuberculosis highlights the scientific interest in exploring how such modifications impact biological activity. researchgate.net

Table 3: Structure-Activity Relationship (SAR) Insights for 7-Chloro-4-Substituted Quinolines

| Structural Position | Modification | Impact on Molecular Mechanism/Activity |

|---|---|---|

| C-7 | Chloro (Cl) | Generally optimal for activity; influences ring electronics for target binding (e.g., hematin). acs.orgpharmacy180.com |

| C-7 | Bromo (Br), Iodo (I) | Often retains good activity. nih.gov |

| C-7 | Fluoro (F), Trifluoromethyl (CF₃) | Generally results in lower activity compared to chloro. nih.gov |

| C-7 | Methoxy (OCH₃) | Typically leads to inactive compounds. nih.gov |

| C-4 | Basic Aminoalkyl Side Chain | Enables pH trapping mechanism, leading to accumulation in acidic organelles. acs.org Critical for antiplasmodial activity of chloroquine. |

| C-4 | Thioalkyl Side Chain | Removes pH trapping ability; mechanism shifts to other interactions. nih.gov |

| C-4 | Ethoxy Group | Removes pH trapping ability; introduces a neutral, hydrophobic substituent, altering binding to rely on hydrophobic/van der Waals forces. |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational modeling serves as a powerful tool to elucidate the intricate relationship between the chemical structure of 7-chloroquinoline derivatives and their biological activity. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding molecular interactions and guiding the design of new compounds. arabjchem.orgdoi.org These in silico approaches correlate the molecular properties, or descriptors, of a series of compounds with their activities, thereby saving resources and accelerating the development of novel molecules. arabjchem.orgdoi.org

Structure-Activity Relationship (SAR) Insights

SAR studies for 7-chloroquinoline analogues have consistently highlighted the significance of the substituent at the 7-position of the quinoline core. The presence of a halogen, specifically chlorine, is a recurring feature in active compounds. nih.gov Computational analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide three-dimensional contour maps that visualize the favorable and unfavorable regions for biological activity. nih.gov

For instance, 3D-QSAR studies on quinoline derivatives targeting Plasmodium falciparum have revealed critical insights. nih.gov

Steric Properties: Steric contour maps indicate that a bulky substituent at the 7-position of the quinoline ring is favorable for inhibitory activity. This is corroborated by the presence of the chlorine atom in the most active compounds within a series. nih.gov

Hydrophobic Properties: Hydrophobic contour maps also show that a hydrophobic group, such as the chlorine atom at position 7, enhances activity. nih.gov Conversely, at position 4 of the quinoline core, a hydrophilic substituent, like an ethylenediamine (B42938) chain, is shown to be favorable for inhibitory activity against P. falciparum. nih.gov

These findings underscore the crucial role of the 7-chloro group in the molecular scaffold, influencing both steric and hydrophobic interactions with biological targets. nih.gov Further SAR studies have examined various substitutions at the 7-position, finding that 7-iodo and 7-bromo analogues often exhibit comparable activity to the 7-chloro derivatives, while 7-fluoro and 7-trifluoromethyl analogues tend to be less active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models provide statistically significant mathematical equations that quantify the relationship between structure and activity. These models are validated internally and externally to ensure their predictive power. arabjchem.org

2D-QSAR Models for Antimalarial Activity

For side chain modified 4-amino-7-chloroquinolines, 2D-QSAR analyses have been conducted to determine the structural requirements for activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. arabjchem.orgdoi.orgresearchgate.net These models were developed using multiple linear regression (MLR) combined with algorithm-based feature selection methods. arabjchem.orgdoi.org The statistical quality of these models is assessed by several parameters, including the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the external predictive ability (pred_r²). arabjchem.orgdoi.org A QSAR model is generally considered predictive if r² > 0.6, q² > 0.6, and pred_r² > 0.5. arabjchem.org

| P. falciparum Strain | Modeling Method | r² | q² | pred_r² |

|---|---|---|---|---|

| Dd2 (Resistant) | GA-MLR | 0.9188 | 0.8349 | 0.7258 |

| HB3 (Sensitive) | SW-MLR | 0.9024 | 0.8089 | 0.7463 |

GA-MLR: Genetic Algorithm–Multiple Linear Regression; SW-MLR: Stepwise–Multiple Linear Regression.

These high statistical values indicate robust and predictive models that can be reliably used to estimate the activity of newly designed compounds. arabjchem.orgdoi.org The descriptors identified in these models often relate to electronic, steric, and thermodynamic properties of the molecules, providing a quantitative basis for the SAR observations.

Hologram QSAR (HQSAR) Modeling

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment or 3D structural information, making it a rapid and effective method. nih.govresearchgate.net This approach has been applied to series of 7-chloro-4-aminoquinolines to model their activity against Mycobacterium tuberculosis (MTB). nih.gov In these studies, the potential for amino-imino tautomerism in the 4-aminoquinoline (B48711) moiety was considered, and separate models were built for each form. nih.gov

The resulting HQSAR models demonstrated significant statistical validity, indicating their potential to predict the anti-MTB activity of new derivatives. nih.gov

| Tautomer Form | q² | r² | SE | SEcv |

|---|---|---|---|---|

| I (Amino) | 0.80 | 0.97 | 0.12 | 0.32 |

| II (Imino) | 0.77 | 0.98 | 0.10 | 0.35 |

q²: Leave-one-out cross-validated correlation coefficient; r²: Squared correlation coefficient; SE: Standard Error; SEcv: Cross-validated Standard Error.

These computational investigations, encompassing both SAR and various QSAR methodologies, provide a detailed framework for understanding the molecular interactions of 7-chloroquinoline derivatives. The models consistently emphasize the importance of the 7-chloro substitution and provide quantitative correlations that are invaluable for the rational design of new analogues with specific activity profiles. arabjchem.orgnih.govnih.gov

Emerging Trends and Future Research Directions

Exploration of Novel Synthetic Methodologies

The classical synthesis of 7-Chloro-4-ethoxyquinoline typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine atom at the C4 position of 4,7-dichloroquinoline (B193633) is displaced by an ethoxide ion. While effective, current research is focused on developing more efficient, sustainable, and versatile synthetic routes.

One of the burgeoning areas in synthetic chemistry is the adoption of flow chemistry . This technique offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. For the synthesis of 7-chloroquinoline (B30040) derivatives, continuous-flow processes can lead to higher yields and shorter reaction times. The development of a high-yielding continuous-flow process for the synthesis of related compounds like hydroxychloroquine highlights the potential of this technology for producing this compound and its analogues efficiently.

Furthermore, there is a significant push towards "green" chemistry principles in the synthesis of quinoline (B57606) derivatives. This involves the use of environmentally benign solvents, catalysts, and energy sources. For instance, microwave-assisted organic synthesis has been shown to accelerate the synthesis of 7-chloroquinoline derivatives, often leading to higher yields and cleaner reactions compared to conventional heating methods. Researchers are also exploring the use of biocatalysts and solvent-free reaction conditions to minimize the environmental impact of synthetic processes. The development of novel Friedlander annulation methods using organo-promotors like malic acid exemplifies this trend towards more sustainable synthetic strategies.

The table below summarizes some of the novel synthetic approaches being explored for quinoline derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Methodology | Key Advantages | Potential for this compound Synthesis |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher yields, shorter reaction times. | High potential for efficient and scalable production. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields, cleaner reactions. | Applicable for accelerating the key nucleophilic substitution step. |

| Green Chemistry Approaches | Use of eco-friendly solvents and catalysts, reduced waste, improved atom economy. | Can lead to more sustainable and environmentally friendly production methods. |

| Novel Catalytic Systems | Development of more active and selective catalysts for C-H activation and annulation reactions. | Could open up new and more direct synthetic routes from simpler starting materials. |

Development of Advanced Spectroscopic Probes for Molecular Biology

Quinoline derivatives are renowned for their fluorescent properties, making them attractive candidates for the development of spectroscopic probes for biological applications. The this compound core, with its distinct electronic properties, can be functionalized to create probes that are sensitive to specific analytes or microenvironments within biological systems.

The development of quinoline-based fluorescent probes is a rapidly advancing field. These probes can be designed to detect metal ions, reactive oxygen species, and other biologically important molecules with high sensitivity and selectivity. The fluorescence of the quinoline moiety can be modulated by its interaction with the target analyte, leading to a measurable change in the emission spectrum. This "turn-on" or "turn-off" fluorescence response allows for the visualization and quantification of the analyte in complex biological samples, including living cells.

Future research in this area will likely focus on designing multi-modal probes that combine fluorescence with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive picture of biological processes. Furthermore, there is a growing interest in developing probes that can be targeted to specific subcellular organelles, allowing for the study of localized biochemical events. The versatility of the 7-chloroquinoline scaffold makes it an excellent starting point for the synthesis of such sophisticated molecular tools.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from reaction prediction to drug discovery. For a compound like this compound, these computational tools offer powerful new avenues for exploration.

Predictive synthesis is a key area where AI is making a significant impact. Machine learning models can be trained on vast databases of chemical reactions to predict the outcome of a given reaction, suggest optimal reaction conditions, and even propose novel synthetic routes. This can significantly accelerate the process of synthesizing new derivatives of this compound with desired properties. By analyzing patterns in reactivity, AI can help chemists to navigate the complex landscape of chemical synthesis more efficiently.